molecular formula C22H21N3S B2631268 2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE CAS No. 1207015-02-8

2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B2631268
CAS No.: 1207015-02-8
M. Wt: 359.49
InChI Key: VAOBUIVKUKPJBT-UHFFFAOYSA-N
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Description

2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a synthetic organic compound that belongs to the pyrazolopyrazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the 2,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the 4-methylphenylmethylsulfanyl group: This can be done using thiol-ene reactions or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrazolopyrazine core or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Could be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist for a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE: Similar compounds might include other pyrazolopyrazines with different substituents.

    Pyrazolopyrimidines: These compounds share a similar core structure but differ in the nitrogen placement.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-4-7-18(8-5-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOBUIVKUKPJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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